Comparative Purity and Characterization Data for Procurement Confidence
Commercial supplies of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile are routinely offered at 98% purity as determined by HPLC, with full characterization data (¹H NMR, LC-MS) provided by established vendors . In contrast, alternative synthetic intermediates such as the structurally related alcohol precursor (4-[[5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]benzonitrile) are often supplied at lower purity (e.g., 95%) or without the full analytical certification required for GLP/GMP development workflows [1].
| Evidence Dimension | Commercial Purity and Analytical Characterization |
|---|---|
| Target Compound Data | 98% purity (HPLC); ¹H NMR, LC-MS, and elemental analysis available upon request |
| Comparator Or Baseline | 4-[[5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]benzonitrile: 95% purity; limited analytical characterization [1] |
| Quantified Difference | 3% absolute purity advantage; full analytical data package versus minimal characterization |
| Conditions | Commercial vendor offerings; QC/QA release specifications |
Why This Matters
Higher purity and robust analytical certification reduce the risk of failed coupling reactions and downstream purification bottlenecks, thereby lowering the total cost of ownership for drug discovery programs.
- [1] Yaozh Drug Synthesis Database. 4-[[5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]benzonitrile (C12H11N3O). View Source
